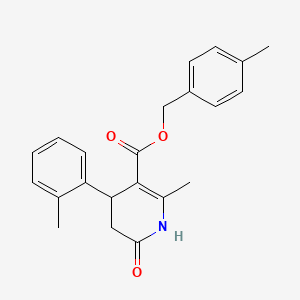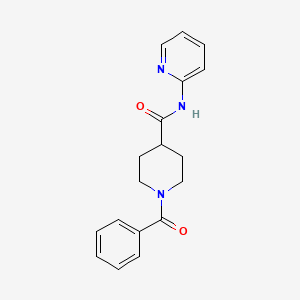![molecular formula C18H22ClN3O2 B4603535 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide](/img/structure/B4603535.png)
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide
Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyrrolidine ring, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The synthetic route may include the following steps:
Preparation of 5-chloroindole: This can be achieved through the chlorination of indole using reagents such as N-chlorosuccinimide (NCS) under controlled conditions.
Formation of the indole-3-ethylamine: The 5-chloroindole is then reacted with ethylamine to form the indole-3-ethylamine derivative.
Cyclization to form the pyrrolidine ring: The indole-3-ethylamine derivative is subjected to cyclization reactions using reagents like acetic anhydride to form the pyrrolidine ring.
Introduction of the carboxamide group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction conditions such as reflux or room temperature.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to its biological effects . The compound may inhibit specific enzymes or receptors, thereby modulating cellular processes and exerting its therapeutic effects .
Comparison with Similar Compounds
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-chloroindole: A precursor in the synthesis of various indole derivatives.
The uniqueness of this compound lies in its specific structure, which combines an indole moiety with a pyrrolidine ring, and its potential for diverse biological activities.
Properties
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-11(2)21-18(24)13-7-17(23)22(10-13)6-5-12-9-20-16-4-3-14(19)8-15(12)16/h3-4,8-9,11,13,20H,5-7,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNGPACODJLJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B4603455.png)
![13-cyclopropyl-4-(1,3-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid](/img/structure/B4603460.png)
![3-chloro-N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4603469.png)


![N-[3-(diethylamino)propyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide](/img/structure/B4603482.png)
![N-(4-ethylphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4603490.png)
![N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4603493.png)
![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4603505.png)
![2-chloro-N-({1-[(4-methoxyphenyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4603517.png)
![N-(4-chloro-3-{[(4-nitrophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4603520.png)
![2,3-Dimethyl-5-oxo-N-(pentan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide](/img/structure/B4603529.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[4-(2-pyrimidinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4603534.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4603540.png)
